molecular formula C4H6HgO4 B13732731 Acetyloxy(methoxycarbonyl)mercury CAS No. 15714-24-6

Acetyloxy(methoxycarbonyl)mercury

Cat. No.: B13732731
CAS No.: 15714-24-6
M. Wt: 318.68 g/mol
InChI Key: XPWGFUCXGFUDMS-UHFFFAOYSA-M
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Description

Acetyloxy(methoxycarbonyl)mercury is an organomercury compound characterized by the presence of both acetyloxy (–OAc) and methoxycarbonyl (–COOMe) functional groups bonded to a mercury atom. Organomercury compounds are historically significant in organic synthesis and industrial applications, though their use has declined due to well-documented toxicity . The acetyloxy and methoxycarbonyl groups likely influence its reactivity, solubility, and biological interactions compared to simpler organomercury species like methylmercury or phenylmercuric acetate .

Properties

CAS No.

15714-24-6

Molecular Formula

C4H6HgO4

Molecular Weight

318.68 g/mol

IUPAC Name

acetyloxy(methoxycarbonyl)mercury

InChI

InChI=1S/C2H3O2.C2H4O2.Hg/c1-4-2-3;1-2(3)4;/h1H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

XPWGFUCXGFUDMS-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyloxy(methoxycarbonyl)mercury typically involves the reaction of mercury(II) acetate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds as follows:

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Comparison with Similar Compounds

Methoxyethyl Mercury Chloride

  • Formula : C₃H₇ClHgO
  • Molecular Weight : 295.13 g/mol .
  • Structure : Features a methoxyethyl group (–CH₂CH₂OMe) bonded to mercury, with a chloride counterion.
  • Properties: Limited solubility in water; exhibits toxicity through dermal absorption and renal damage in animal studies, akin to inorganic mercury .

Methoxyethylmercury Acetate

  • Formula : C₅H₁₀HgO₃
  • CAS : 151-38-2 .
  • Structure : Combines a methoxyethyl group with an acetate (–OAc) substituent.
  • Toxicity: Causes systemic effects via dermal exposure, with renal toxicity similar to inorganic mercury .

Methylmercury (MeHg)

  • Formula : CH₃Hg⁺
  • Properties : Highly lipophilic, bioaccumulative neurotoxin with a well-established mechanism of action involving disruption of neuronal calcium homeostasis .

Phenylmercuric Acetate

  • Formula : C₈H₈HgO₂
  • Applications: Historically used as a fungicide and preservative; exhibits both organic and inorganic mercury behavior in aqueous solutions .

Physicochemical Properties

Compound Solubility Reactivity Stability
Acetyloxy(methoxycarbonyl)mercury* Likely moderate in organic solvents High (due to labile Hg–O bonds) Prone to hydrolysis
Methoxyethyl Mercury Chloride Low in water Moderate Stable under anhydrous conditions
Methylmercury High in lipids Extremely reactive in biological systems Persistent in environment
Phenylmercuric Acetate Moderate in water Reacts with thiols Degrades under UV light

*Inferred from analogous α-acetoxyalkylmercury compounds .

Toxicity Profiles

Compound Primary Toxicity Pathway Target Organs LD₅₀ (Rodents)
This compound* Dermal absorption; renal toxicity Kidneys, CNS Not reported
Methoxyethyl Mercury Chloride Dermal/systemic absorption Kidneys, Liver ~25 mg/kg
Methylmercury Oral absorption; bioaccumulation CNS, Developmental 2–5 mg/kg
Phenylmercuric Acetate Inhalation/dermal exposure Skin, Kidneys 40 mg/kg

*Assumed based on methoxyethylmercury acetate data .

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